2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide
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Description
2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostics
The synthesis of substituted imidazo[1,2-α]pyridines, showing high affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR), has been studied for potential use in vivo imaging of the PBR using SPECT with radioiodinated analogues. This approach offers insights into developing probes for studying biological targets in medical diagnostics (Katsifis et al., 2000).
Agricultural Chemistry
Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety aimed at producing compounds with insecticidal activity against the cotton leafworm, Spodoptera littoralis, explores the application of such chemical structures in agriculture for pest control (Fadda et al., 2017).
Medicinal Chemistry
Studies on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have examined various 6,5-heterocycles to improve metabolic stability, highlighting the therapeutic potential of these compounds in targeting cancer and other diseases (Stec et al., 2011).
properties
IUPAC Name |
3-(4-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-6-8-17(9-7-14)27-22(28)20-18(10-11-31-20)26(23(27)29)13-19-24-21(25-30-19)16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBUPZKEKUCBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide |
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